molecular formula C13H12N4O2S B2691397 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide CAS No. 20131-55-9

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2691397
CAS No.: 20131-55-9
M. Wt: 288.33
InChI Key: IWXKCYOPIUMBPU-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a nitrophenyl group and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-nitroaniline with phenylisothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Condensation: It can react with carbonyl compounds to form hydrazones through condensation reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound may also form hydrazones with carbonyl-containing biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide is unique due to the combination of the nitrophenyl and phenylcarbothioamide groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-nitroanilino)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-17(19)12-8-6-11(7-9-12)15-16-13(20)14-10-4-2-1-3-5-10/h1-9,15H,(H2,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKCYOPIUMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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